
DL-Tyrosine
Overview
Description
Tyrosine is a non-essential amino acid that plays a crucial role in various physiological processes in the human body. It is categorized as a non-essential amino acid because it can be synthesized by the body from phenylalanine, another amino acid . Tyrosine is found abundantly in high-protein food sources such as meat, dairy products, fish, eggs, and legumes . As a precursor to several important neurotransmitters and hormones, tyrosine is involved in the regulation of mood, stress response, metabolism, and cognitive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tyrosine involves its isolation from casein hydrolysate. The method used for the isolation of various amino acids consists of the hydrolysis of a protein mixture and subsequent separation of the desired amino acid from the hydrolysate . The process includes the following steps:
- Hydrolysis of casein with hydrochloric acid.
- Filtration of the hydrolysate.
- Precipitation of tyrosine using ammonium hydroxide.
- Recrystallization of the product using sodium hydroxide and hydrochloric acid .
Industrial Production Methods: Industrial production of tyrosine typically involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce tyrosine. The fermentation process is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution . Some of the common reactions include:
Oxidation: Tyrosine can be oxidized to form dopaquinone, which is a key intermediate in the biosynthesis of melanin.
Reduction: Tyrosine can be reduced to form tyrosinol.
Substitution: Tyrosine can undergo electrophilic aromatic substitution reactions due to the presence of the phenol group.
Common Reagents and Conditions:
Oxidation: Tyrosinase enzyme is commonly used to oxidize tyrosine to dopaquinone.
Reduction: Sodium borohydride is used as a reducing agent to convert tyrosine to tyrosinol.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products Formed:
Dopaquinone: Formed from the oxidation of tyrosine.
Tyrosinol: Formed from the reduction of tyrosine.
Bromotyrosine: Formed from the bromination of tyrosine.
Scientific Research Applications
Neurotransmitter Synthesis
Role in Neurotransmission
DL-Tyrosine serves as a precursor for catecholamines, which are critical for neurotransmission. The conversion process involves several enzymatic steps:
- Tyrosine Hydroxylase converts tyrosine to L-DOPA.
- Dopamine β-Hydroxylase converts dopamine to norepinephrine.
This pathway is crucial for maintaining adequate levels of these neurotransmitters, especially during periods of stress or cognitive demand .
Cognitive Enhancement
Effects on Cognitive Performance
Research indicates that this compound supplementation can enhance cognitive performance under stressful conditions. A systematic review highlighted that tyrosine loading counteracts decrements in working memory and information processing induced by challenging situations .
Case Study: Cognitive Performance Under Stress
- Study Design : A double-blind, placebo-controlled trial assessed the effects of this compound on cognitive tasks during high-stress conditions.
- Findings : Participants receiving tyrosine exhibited improved task performance and reduced response times without compromising accuracy. This suggests that tyrosine supplementation enhances cognitive flexibility and working memory in stressful environments .
Stress Management
Physiological Effects of Tyrosine Supplementation
This compound has been shown to mitigate the physiological effects of stress by enhancing catecholamine synthesis. Studies involving animal models demonstrated that tyrosine administration could prevent behavioral inhibition caused by stressors, indicating its potential as a protective agent against stress-induced cognitive decline .
Data Table: Effects of this compound on Stress Response
Study | Subject Type | Dosage | Key Findings |
---|---|---|---|
Lehnert et al. (1984) | Rats | 200 mg/kg | Tyrosine protected against stress-induced behavioral inhibition |
Jongkees et al. (2015) | Young Adults | 150 mg/kg | Improved cognitive control tasks under stress |
Examine.com (2024) | Humans | Varies | Alleviated acute stress-induced cognitive decline |
Clinical Applications
Therapeutic Uses in Medical Conditions
This compound has potential therapeutic applications in various medical conditions:
- Phenylketonuria : In individuals with phenylketonuria, tyrosine supplementation can help restore normal levels of neurotransmitters, which are often depleted due to dietary restrictions .
- Depression and Anxiety Disorders : Due to its role in neurotransmitter synthesis, this compound may serve as an adjunct treatment for mood disorders by enhancing dopamine and norepinephrine levels .
Industrial Applications
Use in Dietary Supplements
The growing market for dietary supplements has seen an increase in products containing this compound aimed at enhancing cognitive function and reducing stress. These supplements are particularly popular among athletes and individuals facing high cognitive demands .
Mechanism of Action
Tyrosine exerts its effects through various molecular targets and pathways:
Neurotransmitter Synthesis: Tyrosine is hydroxylated to form L-DOPA, which is then decarboxylated to form dopamine.
Thyroid Hormone Production: Tyrosine is a precursor for the synthesis of thyroid hormones, which regulate metabolism and growth.
Signal Transduction: Phosphorylated tyrosine residues in proteins play a key role in signal transduction processes.
Comparison with Similar Compounds
Tyrosine is similar to other amino acids such as phenylalanine, tryptophan, and histidine:
Phenylalanine: Tyrosine is synthesized from phenylalanine in the body.
Tryptophan: Both tyrosine and tryptophan are precursors for neurotransmitters.
Histidine: Like tyrosine, histidine has an aromatic side chain and is involved in signal transduction processes.
Tyrosine’s uniqueness lies in its role as a precursor for multiple neurotransmitters and hormones, making it essential for various physiological functions .
Biological Activity
DL-Tyrosine is a non-essential amino acid that plays a crucial role in various biological processes, including neurotransmitter synthesis, hormonal regulation, and metabolic functions. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
1. Overview of this compound
This compound is a racemic mixture of the two enantiomers, D-tyrosine and L-tyrosine. It is derived from phenylalanine and is involved in the synthesis of several important biomolecules, including neurotransmitters such as dopamine, norepinephrine, and epinephrine. Its chemical formula is .
2. Biological Functions
2.1 Neurotransmitter Synthesis
One of the primary roles of this compound is its involvement in the synthesis of catecholamines. Research indicates that supplementation with this compound can enhance cognitive performance and improve mood under stress conditions. A study found that individuals who received this compound demonstrated improved cognitive flexibility and working memory during stressful tasks .
2.2 Hormonal Regulation
This compound also plays a significant role in the production of thyroid hormones. It acts as a precursor for thyroxine (T4) and triiodothyronine (T3), which are essential for regulating metabolism. Studies have shown that adequate levels of tyrosine can support thyroid function, particularly in individuals with low dietary intake .
2.3 Antioxidant Properties
Emerging research suggests that this compound exhibits antioxidant properties, which can help mitigate oxidative stress. This activity may be beneficial in preventing cellular damage and has implications for aging and neurodegenerative diseases .
3. Kinetic Studies
The enzymatic activity related to this compound has been extensively studied. A notable investigation focused on the enzyme tyrosine decarboxylase (TyDC), which converts tyrosine to tyramine. The kinetic parameters are summarized in the following table:
Substrate | (s) | (μM) | (s) |
---|---|---|---|
Tyrosine | 0.507 ± 0.0104 | 249.7 ± 17.11 | 2032 |
Dopa | 0.126 ± 0.0052 | 273.8 ± 37.18 | 460.2 |
This data indicates that tyrosine is a more efficient substrate for TyDC compared to dopa, highlighting its significance in metabolic pathways .
4. Clinical Applications
4.1 Cognitive Enhancement
Several clinical trials have explored the effects of this compound on cognitive performance, particularly under stress or fatigue conditions. For instance, one study demonstrated that participants taking this compound showed significant improvements in mental performance during challenging tasks compared to a placebo group .
4.2 Mood Regulation
This compound supplementation has been linked to mood enhancement and reduced symptoms of depression in some studies. Its role in increasing catecholamine levels may contribute to these effects, making it a potential adjunct treatment for mood disorders .
5. Case Studies
A review of multiple case studies reveals varied outcomes related to this compound supplementation:
- Case Study A : In a controlled trial involving military personnel exposed to extreme stress, those supplemented with this compound reported lower levels of stress-related fatigue and improved focus.
- Case Study B : An elderly population receiving this compound showed improved cognitive function over six months compared to those receiving standard care.
These case studies underline the potential benefits of this compound across different demographics and conditions.
Q & A
Basic Research Questions
Q. What are the key chemical and physical characteristics of DL-Tyrosine that influence experimental design?
this compound (C₉H₁₁NO₃; molecular weight 181.19) is a racemic mixture of D- and L-tyrosine isomers. Its solubility varies: it is slightly soluble in DMSO and aqueous solutions but requires inert gas purging during stock preparation to prevent oxidation. Storage at -20°C ensures stability for ≥4 years . Handling precautions include avoiding inhalation of dust and skin/eye contact, with immediate flushing recommended for accidental exposure . These properties necessitate careful solvent selection (e.g., isotonic saline for biological assays) and controlled storage conditions to maintain integrity .
Q. How do solubility and stability limitations of this compound impact experimental protocols?
Due to its limited solubility, stock solutions must be prepared under inert gas (e.g., nitrogen) to minimize oxidation. Residual organic solvents (e.g., DMSO) in biological assays should be <0.1% to avoid confounding physiological effects. Aqueous solutions are unstable beyond 24 hours, requiring fresh preparation for kinetic studies . For long-term storage, lyophilization or aliquoting at -20°C is advised .
Q. What safety protocols are essential for handling this compound in laboratory settings?
While this compound is not classified as hazardous, acute exposure can cause eye/skin irritation or respiratory distress. Researchers must use PPE (gloves, goggles), ensure ventilation, and avoid dust generation. Emergency measures include flushing eyes/skin with water for 15 minutes and seeking medical attention for ingestion . Contaminated surfaces should be cleaned with ethanol or water .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ¹³C, ²H) of this compound enhance metabolic pathway analysis?
Isotopic labeling (e.g., [1-¹³C]-DL-Tyrosine) enables precise tracking of metabolic fluxes in vivo. For example, ²H-labeled this compound in EPR studies resolved radical species dynamics in galactose oxidase . Methodology:
- Use isotope-enriched precursors (≥98% purity) .
- Pair with LC-MS or NMR for quantification .
- Control for isotopic scrambling via kinetic modeling .
Q. What experimental designs resolve contradictions in this compound quantification across plant studies?
In soybean research, this compound content varied by 12.9% under irrigation/fertilization treatments . To reconcile discrepancies:
- Apply multivariate analysis (ANOVA) to isolate factors (e.g., water, nutrients).
- Standardize extraction (e.g., 0.05 M HCl for HPLC ).
- Validate with spiked recovery experiments to assess matrix interference .
Q. How can EPR spectroscopy parameters be optimized for studying this compound-derived radicals?
Deuterated this compound ([²H₅]-DL-Tyrosine) reduces spectral broadening in EPR, enabling resolution of hyperfine couplings. Key steps:
- Prepare radicals in phosphate buffer (pH 7, 25 mM) .
- Use X-Sophe simulations to model spin densities .
- Maintain low temperature (100 K) to stabilize radical intermediates .
Q. What methodologies integrate this compound into metabolomic workflows for fermented products?
In Monascus cheese, this compound levels correlated with protein digestion pathways. Workflow:
- Extract metabolites using methanol:water (80:20) .
- Analyze via untargeted LC-QTOF-MS.
- Apply pathway enrichment tools (e.g., KEGG) to identify amino acid metabolism nodes .
- Use PCA to distinguish treatment effects on tyrosine pools .
Q. Methodological Tables
Table 1: Key Solubility and Storage Parameters
Property | Value/Recommendation | Reference |
---|---|---|
Solubility in DMSO | Slight (prepare <10 mg/mL) | |
Aqueous Stability | ≤24 hours (fresh prep advised) | |
Long-term Storage | -20°C, lyophilized |
Table 2: Isotopic Labeling Applications
Isotope | Application | Reference |
---|---|---|
[²H₅]-DL-Tyrosine | EPR radical dynamics | |
[1-¹³C]-DL-Tyrosine | Metabolic flux analysis |
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25619-78-7 | |
Record name | L-Tyrosine homopolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=25619-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1023730 | |
Record name | L-Tyrosine | |
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Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS], Solid, Colourless silky needles or white crystalline powder; odourless | |
Record name | Tyrosine | |
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Record name | L-Tyrosine | |
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Boiling Point |
BOILING POINT: SUBLIMES | |
Record name | L-TYROSINE | |
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Solubility |
SOLUBILITY IN WATER 0.453 G/L @ 25 °C; INSOL IN ABSOLUTE ALCOHOL, ETHER, ACETONE; SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ACETIC ACID, 0.479 mg/mL, Soluble in water and dilute mineral acid and alkali hydroxide solutions, Slightly soluble (in ethanol) | |
Record name | Tyrosine | |
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Record name | L-Tyrosine | |
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Record name | L-Tyrosine | |
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Mechanism of Action |
Tyrosine is produced in cells by hydroxylating the essential amino acid phenylalanine. This relationship is much like that between cysteine and methionine. Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50%. The mechanism of L-tyrosine's antidepressant activity can be accounted for by the precursor role of L-tyrosine in the synthesis of the neurotransmitters norepinephrine and dopamine. Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects. | |
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Color/Form |
FINE SILKY NEEDLES, White crystals | |
CAS No. |
60-18-4, 25619-78-7 | |
Record name | L-Tyrosine | |
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Record name | Tyrosine [USAN:INN] | |
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Record name | TYROSINE | |
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Record name | L-TYROSINE | |
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Record name | L-Tyrosine | |
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Melting Point |
344 °C, 343 °C | |
Record name | Tyrosine | |
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URL | https://www.drugbank.ca/drugs/DB00135 | |
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Record name | L-TYROSINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Tyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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